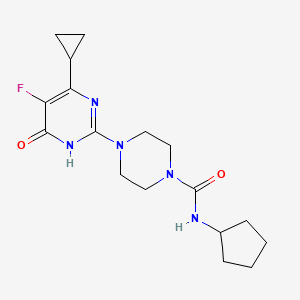

![molecular formula C16H18F2N6O B6449568 2-(3,3-difluorocyclobutanecarbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640884-85-9](/img/structure/B6449568.png)

2-(3,3-difluorocyclobutanecarbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures, including a cyclobutane ring, a pyrrole ring, and a triazole ring. These rings are likely to influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the triazole ring is a common motif in medicinal chemistry due to its ability to participate in various chemical reactions . The difluorocyclobutanecarbonyl group could also be reactive, particularly under conditions that induce the release of the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity. The difluorocyclobutanecarbonyl group could make the compound more lipophilic, potentially influencing its behavior in biological systems .Aplicaciones Científicas De Investigación

Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles

The compound’s unique structure allows for efficient electrochemical synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds. Under mild electrolytic conditions, it facilitates intramolecular dehydrogenative C–N cross-coupling reactions. Researchers have successfully synthesized these valuable heterocycles from commercially available aliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridines .

Drug Synthesis: Xanax (Alprazolam)

This novel method has practical applications in drug synthesis. Notably, it was employed in the synthesis of Xanax (alprazolam), one of the top-selling drugs. The reagent-free intramolecular reaction contributes to late-stage functionalization, enhancing chemical diversity in biologically relevant lead molecules .

Inhibitor Design for Receptor Tyrosine Kinase C-met

The compound’s structure can serve as a scaffold for designing inhibitors. Lessons from related analogs, such as (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (Pf-04254644), highlight its potential as an inhibitor of receptor tyrosine kinase C-met. However, researchers must address broad phosphodiesterase family inhibition to prevent myocardial degeneration .

Thermostable Energetic Materials

The fused-triazole backbone, specifically 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, with two C-amino groups as substituents, shows promise as a building block for constructing very thermally stable energetic materials. Its stability makes it an attractive candidate for applications in propellants, explosives, and pyrotechnics .

Antiproliferative Activity

Researchers have prepared a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. These compounds exhibit antiproliferative activity, particularly against thrombin. The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety contributes to their bioactivity, making them interesting candidates for further exploration .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3,3-difluorocyclobutyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N6O/c17-16(18)3-10(4-16)15(25)23-7-11-5-22(6-12(11)8-23)14-2-1-13-20-19-9-24(13)21-14/h1-2,9-12H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPBMOLQMIFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluorocyclobutanecarbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449485.png)

![4-methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6449494.png)

![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449502.png)

![2-({2-cyclopentanecarbonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6449511.png)

![6-cyclopropyl-5-fluoro-2-[4-(1-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449535.png)

![5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449536.png)

![5-fluoro-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449541.png)

![5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449549.png)

![6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6449555.png)

![2-(2,2-dimethylcyclopropanecarbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449577.png)

![2-(cyclohex-3-ene-1-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449578.png)

![6-cyclopropyl-2-[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449580.png)

![6-cyclopropyl-5-fluoro-2-[4-(3-fluoropyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449584.png)